molecular formula C19H32O3 B1249476 Annosquamosin B

Annosquamosin B

Katalognummer: B1249476
Molekulargewicht: 308.5 g/mol
InChI-Schlüssel: NICDFCNOCPZHTJ-IVBNJOGPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Annosquamosin B is a complex organic compound characterized by its tetracyclic structure. This compound features multiple chiral centers, hydroxyl groups, and a hydroxymethyl group, making it a molecule of interest in various fields of chemistry and biochemistry.

Wissenschaftliche Forschungsanwendungen

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound’s hydroxyl groups and chiral centers make it a potential candidate for studying enzyme interactions and stereochemistry in biological systems.

Medicine

Industry

Used in the production of specialty chemicals and materials due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Annosquamosin B typically involves multi-step organic synthesis. The process may start with simpler cyclic compounds, which undergo a series of cyclization, hydroxylation, and methylation reactions. Key steps might include:

    Cyclization: Formation of the tetracyclic core through intramolecular cyclization reactions.

    Hydroxylation: Introduction of hydroxyl groups using reagents like osmium tetroxide or hydrogen peroxide.

    Methylation: Addition of methyl groups using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halides or other substituted derivatives.

Wirkmechanismus

The compound exerts its effects through interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The chiral centers can interact with specific stereoisomers of biological molecules, affecting their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Annosquamosin B: is similar to other tetracyclic compounds with hydroxyl and methyl groups.

    Cholesterol: A tetracyclic compound with hydroxyl groups, but with different biological functions.

    Steroids: Tetracyclic compounds with various functional groups and biological activities.

Uniqueness

The unique combination of hydroxyl groups, methyl groups, and chiral centers in this compound sets it apart from other similar compounds

Eigenschaften

Molekularformel

C19H32O3

Molekulargewicht

308.5 g/mol

IUPAC-Name

(1S,4S,5R,9S,10R,13R,14S)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-diol

InChI

InChI=1S/C19H32O3/c1-16-7-3-8-17(2,21)14(16)6-9-18-10-13(4-5-15(16)18)19(22,11-18)12-20/h13-15,20-22H,3-12H2,1-2H3/t13-,14+,15+,16-,17-,18+,19-/m1/s1

InChI-Schlüssel

NICDFCNOCPZHTJ-IVBNJOGPSA-N

Isomerische SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@@](C4)(CO)O)(C)O

SMILES

CC12CCCC(C1CCC34C2CCC(C3)C(C4)(CO)O)(C)O

Kanonische SMILES

CC12CCCC(C1CCC34C2CCC(C3)C(C4)(CO)O)(C)O

Synonyme

19-nor-ent-kaurane-4alpha,16beta,17-triol
annosquamosin B

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Annosquamosin B
Reactant of Route 2
Annosquamosin B
Reactant of Route 3
Annosquamosin B
Reactant of Route 4
Annosquamosin B
Reactant of Route 5
Annosquamosin B
Reactant of Route 6
Annosquamosin B

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.